![molecular formula C19H22N4O2 B2415412 N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide CAS No. 1775303-54-2](/img/structure/B2415412.png)
N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide” is a complex organic compound that contains several functional groups and rings, including an indole ring, a pyrrolidine ring, and an isoxazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular formula of this compound is C19H22N4O2. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a carboxamide group. The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an isoxazole ring, which is a five-membered ring containing two nonadjacent heteroatoms (one oxygen atom and one nitrogen atom) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings within its structure. For example, the indole ring is known to undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
PET Tracer for Imaging Cancer Tyrosine Kinase
N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, structurally related to N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide, has been synthesized as a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase. This compound was prepared by nucleophilic substitution of its nitro-precursor with radiochemical yields of 15-25% and purified using a combination of solid-phase extraction and high-performance liquid chromatography (Wang et al., 2005).
Metabolism by Human Liver Microsomes
The metabolism of several compounds structurally related to this compound was studied in human liver microsomes. This research focused on the oxidation of these compounds by cytochrome p450 enzymes, revealing insights into their metabolic pathways and potential metabolites (Takayama et al., 2014).
Identification and Characterization of Synthetic Cannabinoids
A study identified and characterized four cannabimimetic derivatives in illegal psychoactive substances, including compounds structurally similar to this compound. These compounds were analyzed using techniques like liquid chromatography-high-resolution mass spectrometry and gas chromatography-mass spectrometry. This research provides valuable information for the forensic analysis of synthetic cannabinoids (Qian et al., 2015).
Pharmacological Evaluation as 5-HT6 Receptor Ligands
A series of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives, closely related to the compound , were synthesized and tested for their binding affinity to the 5-HT(6) receptor. Several compounds displayed potent binding affinity in in vitro assays, offering insights into structure-activity relationships and potential therapeutic applications in cognition and memory enhancement (Nirogi et al., 2011).
Antimicrobial Applications
Research into the antimicrobial potential of compounds structurally related to this compound has been conducted. These studies focus on the synthesis and evaluation of novel derivatives with potential antimicrobial properties, highlighting their potential use in combating various bacterial and fungal infections (Bioevaluation, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-17(13(2)25-22-12)11-23-8-7-14(10-23)21-19(24)16-9-20-18-6-4-3-5-15(16)18/h3-6,9,14,20H,7-8,10-11H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJAGVWUWJELRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2415329.png)
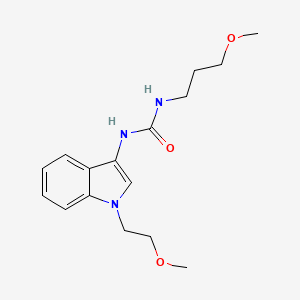
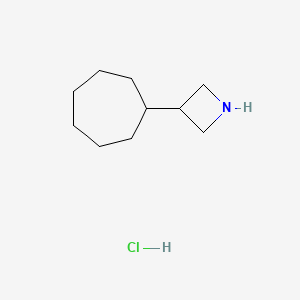
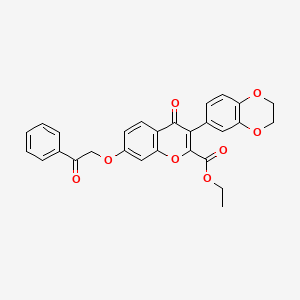
![(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2415338.png)
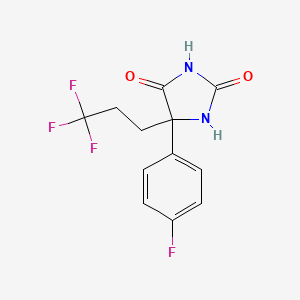
![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2415341.png)
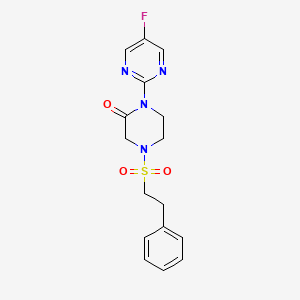

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2415348.png)


![(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2415351.png)

